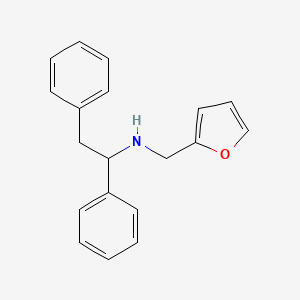

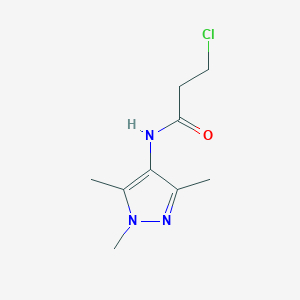

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

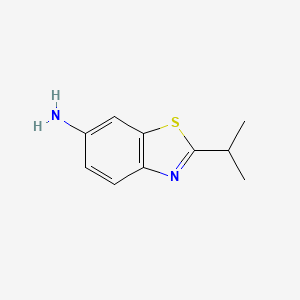

The compound "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine" is a molecule that is likely to contain an imidazole ring, a common feature in many biologically active compounds. Imidazole rings are present in various pharmaceuticals and are known for their participation in the storage and transmission of biological information, as well as being a component of the essential biomolecule histidine. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding or stacking interactions, as seen in similar compounds .

Synthesis Analysis

Synthesis of related imidazole-containing compounds involves various strategies, including cyclocondensation reactions, as seen in the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines . Another method includes a four-component reaction involving 2-aminobenzimidazole, aromatic aldehyde, and trimethylsilanecarbonitrile, catalyzed by thiamine hydrochloride . These methods highlight the versatility in synthesizing imidazole derivatives, which could be applicable to the synthesis of "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine".

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray crystallography. For instance, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was determined to be planar and aromatic, with hydrogen bonding playing a significant role in the crystal structure . Similarly, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine showed planar benzothiazol and imidazol rings with a dihedral angle between them . These findings suggest that "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine" may also exhibit a planar structure conducive to stacking interactions and hydrogen bonding.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the substituents on the imidazole ring, which can affect the electron density and thus the interaction with other molecules. The synthesis of imidazo[1,2-a]pyridines, for example, involved cyclization and subsequent reactions to introduce different substituents at the 3-position of the imidazole ring . These reactions are indicative of the potential chemical versatility of "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their structure. For example, the solvates of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine were studied for their electronic and spatial structure, which can influence solubility and interaction with biological targets . The presence of hydrogen bonds and stacking interactions are crucial in determining the solubility and crystalline properties of these compounds . Therefore, the physical and chemical properties of "(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine" would likely be influenced by similar intermolecular interactions.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structures

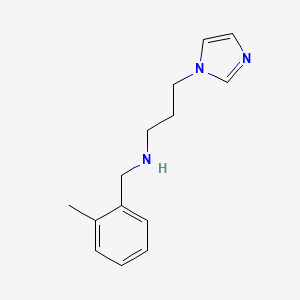

- The synthesis of substituted N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine indicates its role in the formation of complex molecular structures (Shafiee et al., 2005).

- Palladium-catalyzed carbonylative synthesis processes have been reported involving derivatives of this compound, leading to the formation of functionalized benzimidazopyrimidinones, highlighting its significance in facilitating complex organic transformations (Mancuso et al., 2017).

Anticancer Activity and Drug Design

- Research into the synthesis of benzimidazoles bearing an oxadiazole nucleus from this compound type has shown significant to good anticancer activity, indicating its potential in the design and development of anticancer agents (Rashid et al., 2012).

- The design and synthesis of bis-benzimidazole derivatives from this compound category have also demonstrated notable anticancer activity, suggesting its utility in the creation of new anticancer treatments (Rashid, 2020).

Orientations Futures

Propriétés

IUPAC Name |

3-imidazol-1-yl-N-[(2-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-13-5-2-3-6-14(13)11-15-7-4-9-17-10-8-16-12-17/h2-3,5-6,8,10,12,15H,4,7,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDDUAQICFOXAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Imidazol-1-yl-propyl)-(2-methyl-benzyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)